APETx2 TFA

Pain Ion Channel Biophysics Pharmacology

Unlike broad-spectrum ASIC blockers (amiloride) or ASIC1a-selective peptides (PcTx1), APETx2 TFA provides graded selectivity across ASIC3-containing heteromers, enabling unambiguous isolation of ASIC3-mediated currents in DRG neurons and native tissues. The TFA salt ensures consistent solubility for in vitro (100 nM–3 µM) and in vivo (2.2 µM) applications. Essential for target validation in inflammatory and acid-induced pain models, as well as structure-function studies leveraging its resolved NMR structure (PDB: 1WXN).

Molecular Formula C196H280N54O61S6
Molecular Weight 4561 g/mol
Cat. No. B15588484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPETx2 TFA
Molecular FormulaC196H280N54O61S6
Molecular Weight4561 g/mol
Structural Identifiers
InChIInChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208)
InChIKeyHEHYILNFEUDIQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

APETx2 TFA: Potent and Selective ASIC3 Inhibitor Peptide for Pain Research and Channel Biophysics


APETx2 TFA is the trifluoroacetate salt form of APETx2, a 42-amino-acid peptide toxin originally isolated from the sea anemone Anthopleura elegantissima [1]. It acts as a potent and reversible inhibitor of the acid-sensing ion channel 3 (ASIC3), with a reported IC50 of 63 nM against homomeric ASIC3 channels [1][2]. The compound is a research tool widely used to probe ASIC3 function in sensory neurons, with established efficacy in preclinical models of inflammatory and acid-induced pain [3].

Why ASIC3 Pharmacology Cannot Be Interchanged: The Case Against Generic Substitution for APETx2 TFA


ASIC3 pharmacology is highly nuanced, with distinct inhibitor selectivity profiles and mechanisms of action. Generic ASIC blockers like amiloride lack subunit specificity and inhibit a broad range of ion channels and transporters [1]. Other peptide toxins like PcTx1 target ASIC1a, not ASIC3, while small molecules such as A-317567 exhibit micromolar potency and incomplete selectivity [2][3]. Critically, APETx2 displays a unique graded affinity profile across ASIC3-containing heteromers and a reversible, extracellular binding mode not replicated by these alternatives [4]. These molecular and pharmacological distinctions directly impact experimental outcomes in native tissues, where ASIC3 is co-expressed with other subunits, making simple interchange impossible without compromising data validity and reproducibility.

APETx2 TFA Quantitative Differentiation: Comparative Potency, Selectivity, and In Vivo Efficacy Data


Nanomolar Potency Against Homomeric ASIC3 Surpasses Small Molecule Alternatives by Orders of Magnitude

APETx2 TFA inhibits homomeric rat ASIC3 channels with an IC50 of 63 nM, as measured in two-electrode voltage-clamp recordings in Xenopus oocytes [1][2]. In contrast, the small molecule ASIC blocker A-317567 inhibits ASIC3-like currents in rat DRG neurons with an IC50 range of 2-30 µM, representing a 30- to 500-fold lower potency [3]. The non-selective diuretic amiloride, frequently used as a pharmacological tool, requires concentrations in the high micromolar to millimolar range to achieve similar ASIC3 blockade, with significant off-target effects on Na+/H+ exchangers and other ion channels [4].

Pain Ion Channel Biophysics Pharmacology

Graded Subtype Selectivity: APETx2 TFA Discriminates Among ASIC3-Containing Heteromers, Unlike Broad ASIC1/2 Inhibitors

APETx2 TFA exhibits a distinct rank-order of potency across ASIC3-containing channel complexes: ASIC3 homomers (IC50 = 63 nM) > ASIC2b+3 heteromers (IC50 = 117 nM) >> ASIC1b+3 heteromers (IC50 = 0.9 µM) >> ASIC1a+3 heteromers (IC50 = 2 µM) [1][2]. Crucially, it does not inhibit homomeric ASIC1a, ASIC1b, or ASIC2a channels, nor ASIC2a+3 heteromers at concentrations up to 3 µM [1]. This is in stark contrast to PcTx1 (Psalmotoxin 1), which potently inhibits ASIC1a homomers (IC50 ~0.9 nM) but has negligible activity at ASIC3 [3], and A-317567, which blocks all ASIC subtypes with micromolar IC50 values [4].

Ion Channel Pharmacology Subtype Selectivity Neuroscience

Validated In Vivo Analgesic Efficacy: Complete Reversal of Inflammatory Hypersensitivity in Preclinical Pain Models

In a rat complete Freund's adjuvant (CFA) model of inflammatory pain, local administration of APETx2 TFA (0.022 to 2.2 µM) produced a potent and complete reversal of established mechanical hypersensitivity [1]. In a separate study, the combination of APETx2 and PcTx1 (an ASIC1a inhibitor) significantly attenuated acidosis-induced chondrocyte apoptosis, with the combined treatment showing enhanced protection compared to either toxin alone (PcTx1 alone reduced apoptosis by ~40%, APETx2 alone by ~35%, combination by ~70%) [2]. In contrast, the small molecule A-317567 required a 10-fold higher dose than amiloride to achieve full efficacy in the same CFA thermal hyperalgesia model [3], and amiloride itself is confounded by diuretic and natriuretic activity that limits its utility in pain studies [3].

Inflammatory Pain Analgesic Development Preclinical Pharmacology

Defined Peptide Identity and Stability: TFA Salt Provides Lyophilized, Characterized Material for Reproducible Research

APETx2 TFA is a precisely defined molecular entity with the sequence Gly-Thr-Ala-Cys-Ser-Cys-Gly-Asn-Ser-Lys-Gly-Ile-Tyr-Trp-Phe-Tyr-Arg-Pro-Ser-Cys-Pro-Thr-Asp-Arg-Gly-Tyr-Thr-Gly-Ser-Cys-Arg-Tyr-Phe-Leu-Gly-Thr-Cys-Cys-Thr-Pro-Ala-Asp, containing three disulfide bridges (Cys4-Cys37, Cys6-Cys30, Cys20-Cys38) and a molecular weight of 4561.13 Da for the free base (4675.02 Da for the TFA salt) . The solution NMR structure has been solved (PDB: 1WXN), confirming a compact disulfide-bonded core and a four-stranded beta-sheet fold [1]. In contrast, commercially available recombinant APETx2 may exhibit batch-to-batch variability in folding and disulfide bond integrity , and small molecule ASIC inhibitors like A-317567 and amiloride lack the structural characterization available for this well-defined peptide toxin [2].

Peptide Chemistry Research Reagents Quality Control

APETx2 TFA: Optimized Research and Industrial Application Scenarios for ASIC3 Pharmacology


Electrophysiological Characterization of ASIC3 in Native Sensory Neurons

APETx2 TFA, at concentrations of 100-300 nM (approximately 2-5× IC50 for ASIC3 homomers), can be used to selectively isolate ASIC3-mediated currents in dissociated dorsal root ganglion (DRG) neurons. Its graded selectivity allows for the differentiation of currents arising from homomeric ASIC3 versus ASIC3/ASIC1 heteromers, a distinction not possible with broad-spectrum blockers like amiloride or A-317567 [1][2]. Researchers should pre-incubate neurons with the peptide for 5-10 minutes prior to pH 6.0-5.0 acidification to ensure steady-state blockade.

Preclinical Target Validation in Inflammatory and Acid-Induced Pain Models

For in vivo target engagement studies, local (intramuscular or intraplantar) administration of APETx2 TFA at doses of 2.2 µM (as used in the CFA inflammatory pain study) provides robust, reversible inhibition of ASIC3 and demonstrates functional analgesic effects [1]. This model is ideal for validating the role of peripheral ASIC3 in pain signaling and for benchmarking novel ASIC3 inhibitors. The peptide's reversibility allows for within-subject experimental designs with washout periods of 1-2 hours.

Structural Biology and Biophysical Studies of ASIC Channel-Ligand Interactions

The well-defined NMR structure of APETx2 (PDB: 1WXN) makes it a valuable tool for structure-function relationship studies, including computational docking and molecular dynamics simulations to map the ASIC3 binding site [1][2]. The TFA salt form ensures consistent solubility and stability for long-term biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and thermodynamics.

Combinatorial Pharmacology for Chondroprotection and Tissue Acidosis Research

In vitro models of chondrocyte apoptosis induced by extracellular acidosis (pH 6.5-6.0) benefit from the combined application of APETx2 TFA (targeting ASIC3) and PcTx1 (targeting ASIC1a). This combinatorial approach, which has been shown to enhance protection against acidosis-induced cytotoxicity by ~70% compared to ~35-40% for either toxin alone, allows researchers to delineate the respective contributions of ASIC1a and ASIC3 to cell death pathways [1]. APETx2 TFA should be used at 1-3 µM in these cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for APETx2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.